![molecular formula C20H17ClN4O B2484128 3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890636-13-2](/img/structure/B2484128.png)
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions, chlorination, and aminisation steps. For instance, Lu Jiu-fu et al. (2015) synthesized a closely related compound through chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine diol, highlighting the general approach to synthesizing these molecules (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be complex, often determined through X-ray diffraction. The crystal structure analysis provides insight into the molecule's spatial configuration, essential for understanding its chemical behavior and potential interactions (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of these compounds includes the ability to undergo various reactions, such as cyclization with aminoazoles or interaction with hydrazine. This reactivity is crucial for synthesizing derivatives with potential biological activities and understanding the compound's behavior under different chemical conditions (O. V. Fedorova et al., 2003).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are essential for the compound's handling and formulation for various applications (Lu Jiu-fu et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's interactions at the molecular level. These properties are crucial for predicting how the compound behaves in chemical reactions and potential biological environments (O. V. Fedorova et al., 2003).
科学的研究の応用
Synthesis and Structural Analysis
- The synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been achieved through chlorination and aminisation, with its crystal structure determined to belong to the triclinic system. This compound exhibits moderate anticancer activity (Lu Jiu-fu et al., 2015).
- Novel N-arylpyrazole-containing enaminones were synthesized as intermediates, leading to the development of compounds with antitumor and antimicrobial activities, indicating the potential of these derivatives in therapeutic applications (S. Riyadh, 2011).
- A set of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines designed as human A3 adenosine receptor antagonists showed significant biological activities, suggesting their potential in neuroprotection and anticancer therapies (L. Squarcialupi et al., 2013).
Biological Activities
- Antimicrobial and antiviral activities have been identified in several studies, with compounds demonstrating significant efficacy against various microorganisms and viruses, highlighting their potential in treating infectious diseases (H. Bektaş et al., 2007), (N. Saxena et al., 1990).
- A series focusing on the structural refinement of pyrazolo[4,3-d]pyrimidine derivatives led to the discovery of highly potent and selective antagonists for the human A3 adenosine receptor, showcasing the intricate relationship between chemical structure and biological activity (L. Squarcialupi et al., 2016).
- The synthesis of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin indicated antiviral activity, especially against human cytomegalovirus and herpes simplex virus type 1, suggesting the potential for developing new antiviral agents (N. Saxena et al., 1990).
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-10-19(24-14-6-5-7-15(11-14)26-2)25-20(23-13)17(12-22-25)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDSUPVVSFRCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

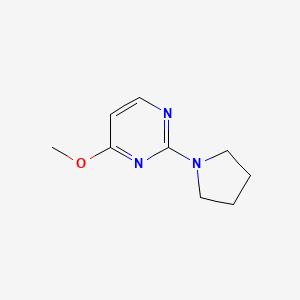

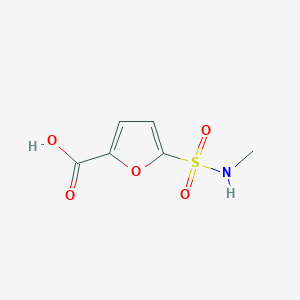
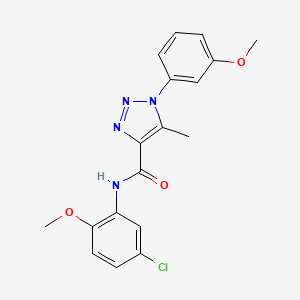
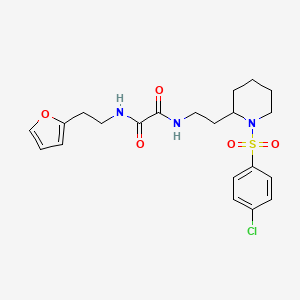

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)
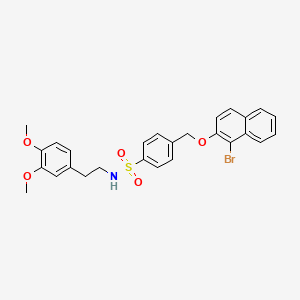
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2484062.png)
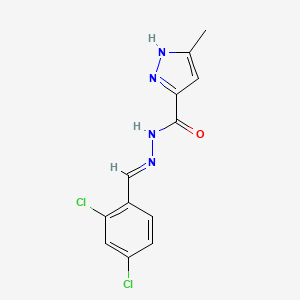
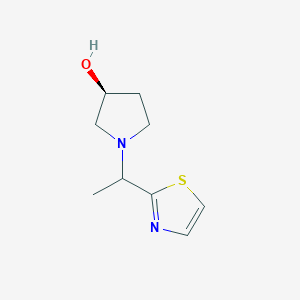
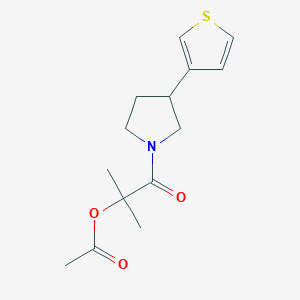
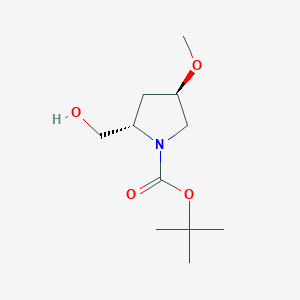
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-3-oxopropyl]isoindole-1,3-dione](/img/structure/B2484068.png)